molecular formula C20H28N6O4S B021746 Debrisoquin sulfate CAS No. 581-88-4

Debrisoquin sulfate

Numéro de catalogue B021746
Numéro CAS: 581-88-4
Poids moléculaire: 448.5 g/mol
Clé InChI: CAYGYVYWRIHZCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Debrisoquin sulfate and its metabolites has been a subject of interest to understand its metabolic fate in organisms. Studies involving the metabolism of Debrisoquin sulfate have identified various urinary metabolites in rats and humans, highlighting its extensive metabolic transformation (Allen et al., 1975). Another aspect of its synthesis includes the production of [14C]-Debrisoquin and its primary metabolite, 4-hydroxy-Debrisoquin, revealing insights into its metabolic pathways and excretion profile in humans (Idle et al., 1979).

Molecular Structure Analysis

The molecular structure of Debrisoquin sulfate has been elucidated, providing essential insights into its chemical characteristics and potential interactions. The structure of Debrisoquinium sulfate has been determined, revealing the orientations of hydrogen atoms critical for its enzymatic transformation (Bates et al., 1993).

Chemical Reactions and Properties

Debrisoquin sulfate undergoes various chemical reactions, forming different metabolites. The polymorphic hydroxylation of Debrisoquin in humans suggests genetic variations in its metabolic processing, influencing the formation of its metabolites (Mahgoub et al., 1977). Furthermore, the characterization of a human liver cytochrome P-450 involved in the oxidation of Debrisoquin and other drugs provides additional understanding of its metabolic pathways (Distlerath & Guengerich, 1984).

Physical Properties Analysis

While specific studies directly focusing on the physical properties of Debrisoquin sulfate are limited, its molecular structure analysis and synthesis pathways indirectly contribute to understanding its physical characteristics, such as solubility and stability.

Chemical Properties Analysis

The chemical properties of Debrisoquin sulfate, including its reactivity and the formation of metabolites, are closely linked to its molecular structure and enzymatic interactions within organisms. The study on the metabolism of [14C]-Debrisoquin in man provides detailed insights into its chemical transformations and the significant role of 4-hydroxylation in its metabolism (Idle et al., 1979).

Applications De Recherche Scientifique

  • Pharmaceutical Field : Debrisoquin sulfate is a pharmaceutical compound used as a reference standard in laboratory tests . It’s known for its anti-hypertensive properties and is metabolized by cytochrome P4502D6 .

  • Metabolism Study : Debrisoquin sulfate has been used in studies to understand its metabolism. A significant proportion of an oral dose of Debrisoquin sulfate is excreted in the urine by rat and man. The urinary radioactivity consists of a mixture of unchanged drug and polar, water-soluble metabolites .

  • Phenotyping the CYP2D6 Enzyme : Debrisoquin sulfate is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme . This application is crucial in pharmacogenetics, the study of how genes affect a person’s response to drugs. This allows healthcare providers to personalize drug treatment for each individual, improving efficacy and reducing adverse effects .

  • Treatment of Renal Hypertension : Debrisoquin sulfate has been indicated for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension . Renal hypertension, also called renovascular hypertension, is elevated blood pressure caused by kidney disease. It can usually be controlled with medication, but sometimes the underlying disease may require surgical treatment .

  • Adrenergic Neuron Blocking : Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . This mechanism of action is used in the management of hypertension .

  • Pharmacogenetics : Debrisoquin sulfate is used as a substrate for a polymorphic cytochrome P-450 enzyme . People with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism . This application is crucial in the field of pharmacogenetics, which studies how genes affect a person’s response to drugs .

  • Adrenergic Neuron Blocking : Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . This mechanism of action is used in the management of hypertension .

  • Treatment of Renal Hypertension : Debrisoquin sulfate has been indicated for the treatment of renal hypertension . Renal hypertension, also called renovascular hypertension, is elevated blood pressure caused by kidney disease .

Safety And Hazards

Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .

Propriétés

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYGYVYWRIHZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047775
Record name Debrisoquin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debrisoquin sulfate

CAS RN

581-88-4
Record name Debrisoquin sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Debrisoquin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Debrisoquine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEBRISOQUIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Debrisoquin sulfate
Reactant of Route 2
Debrisoquin sulfate
Reactant of Route 3
Reactant of Route 3
Debrisoquin sulfate
Reactant of Route 4
Debrisoquin sulfate
Reactant of Route 5
Debrisoquin sulfate
Reactant of Route 6
Debrisoquin sulfate

Citations

For This Compound
141
Citations
G Onesti, D LaSchiazza, AN Brest… - Clinical Pharmacology …, 1966 - Wiley Online Library
… Cardiac and renal hemodynamic effects of debrisoquin sulfate in hypertensive patients Debrisoquin sulfate is a moderately potent antihypertensive agent with a predominant orthostatic …
Number of citations: 11 ascpt.onlinelibrary.wiley.com
WB ABRAMS, R POCELINKO… - The Journal of New …, 1964 - Wiley Online Library
Materials and Methods The studies were carried out in the Special Treatment Units of the Newark Beth Israel and City Hospitals. The diagnosis of essential hypertension was made on …
Number of citations: 36 accp1.onlinelibrary.wiley.com
DE Sternberg, GR Heninger, RH Both - Life sciences, 1983 - Elsevier
… Debrisoquin sulfate, a monoamine oxidase inhibitor that does not enter the brain, was given in a low dose schedule to rats and lowered the peripheral contribution to plasma HVA by …
Number of citations: 89 www.sciencedirect.com
AC Swann, JW Maas, SE Hattox, H Landis - Life Sciences, 1980 - Elsevier
… The peripheral contribution to these metabolites was lowered by debrisoquin sulfate, a monoamine oxidase inhibitor that does not enter the brain. In the monkey, it had been shown that …
Number of citations: 80 www.sciencedirect.com
A Bozkurt, NE Basci, A Isimer, A Sayal… - Clinical …, 1994 - Wiley Online Library
… Debrisoquin sulfate (10 mg) was administered to subjects, and debrisoquin and 4-hydroxydebrisoquin were determined in the 0- to 8-hour urine samples. Debrisoquin oxidation was …
Number of citations: 31 ascpt.onlinelibrary.wiley.com
HS Song, JI Lee, HM Park, CH Lee… - Korean Circulation …, 1974 - synapse.koreamed.org
高血壓症c 對商世 DebrisOquin Sulfate(Declinax")9}降壓效果" … 高血壓症c 對商世 DebrisOquin Sulfate(Declinax")9}降壓效果" … 一宋熙昇外4人:高血壓症ol 對寸 Debrisoquin …
Number of citations: 7 synapse.koreamed.org
JM Sneddon, P Turner - Archives of Ophthalmology, 1969 - jamanetwork.com
… guanethidine sulfate into one eye and 2% debrisoquin sulfate into the other. The myd¬ riatic response in the guanethidine-treated eye was significantly reduced, but the debri- …
Number of citations: 57 jamanetwork.com
SL Malcolm, TR Marten - Analytical Chemistry, 1976 - ACS Publications
… The method has been successfully applied to the measurement of drug and metabolite levels in plasma taken from a patient treated with a single dose of debrisoquin sulfate. …
Number of citations: 48 pubs.acs.org
JW Maas, SA Contreras, E Seleshi… - Archives of General …, 1988 - jamanetwork.com
… For these reasons, we have been interested in the use of debrisoquin sulfate as a research tool that may create a condition in which peripheral measures of HVA, such as in plasma or …
Number of citations: 90 jamanetwork.com
C Rosendorff, CD Marsden… - Archives of Internal …, 1968 - jamanetwork.com
… were treated with debrisoquin sulfate, a new sympathetic blocking drug, for periods of 6 to 33 months. Good initial blood pressure control was achieved in over 80% of this series, and …
Number of citations: 8 jamanetwork.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.